Acetamide-2,2,2-d3, also known as trideuteroacetamide, is a stable isotope derivative of acetamide where the three hydrogen atoms in the methyl group (-CH₃) are replaced by deuterium atoms (-CD₃). Its core structure is based on a simple acetamide backbone [1] [2].
The diagram below illustrates its molecular structure and the site of deuteration.
The table below summarizes the key physicochemical properties of this compound, which are crucial for experimental planning [1] [3].
| Property | Value |
|---|---|
| CAS Number | 23724-60-9 [1] [3] [4] |
| Molecular Formula | C₂H₂D₃NO [1] [4] [2] |
| Molecular Weight | 62.09 g/mol [1] [4] [2] |
| Appearance | Solid; White to off-white [1] [2] |
| Melting Point | 78-80 °C [1] [3] |
| Boiling Point | 221.1 ± 0.0 °C at 760 mmHg [1] |
| Density | 0.9 ± 0.1 g/cm³ [1] |
| LogP | -1.23 [1] |
| Hydrogen Bond Donor Count | 1 [1] |
| Hydrogen Bond Acceptor Count | 1 [1] |
This compound may dissolve in DMSO. If not, other solvents like H₂O, Ethanol, or DMF can be tried [1]. The following table lists common formulations for in vivo studies, using minimal product to avoid sample loss [1].
| Formulation Type | Composition |
|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |
| Injection 3 | DMSO : Corn oil = 10 : 90 |
| Oral 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) |
| Oral 2 | Dissolved in PEG400 |
The table below provides a guide for preparing stock solutions [1].
| Desired Concentration | Amount of Compound (mg) per 1 mL of Solvent |
|---|---|
| 1 mM | 0.062 mg |
| 5 mM | 0.310 mg |
| 10 mM | 0.621 mg |
The table below consolidates key technical data for Acetamide-2,2,2-d3 (CAS No. 23724-60-9) from the search results [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Formula | C2H2D3NO [1] [2] |
| Molecular Weight | 62.09 g/mol [1] [2] [4] |
| CAS Number | 23724-60-9 [1] [2] [4] |
| IUPAC Name | 2,2,2-trideuterioacetamide [1] [3] |
| Purity | ≥98% [1] (Chemical Purity); 98% (Isotopic Purity, not 99%) [4] |
| Melting Point | 78-80°C [1] |
| Boiling Point | 221.1 ± 0.0 °C at 760 mmHg [1] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] [2] |
| Storage (Solution) | -80°C for 6 months or -20°C for 1 month [1] [2] |
| Appearance | Solid; White to off-white [1] [2] |
| SMILES | O=C(N)C([2H])([2H])[2H] [2] [3] |
| Log P | -1.23 [1] |
| Application Notes | Used in infrared spectral studies, deuterium exchange reactions, and as an isotopic tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [2] [3]. |
While detailed protocols for specific experiments were not found, the available data offers guidance on handling and general use.
The compound has low water solubility, and several formulation suggestions are available for in vivo studies [1]. A common starting point is to dissolve the powder in DMSO to create a stock solution (e.g., 5-20 mM), which can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles [1].
The primary research applications identified are:
Based on the general applications and handling information, here is a proposed workflow for using this compound in a research setting, described using DOT language.
This diagram outlines the primary research pathways for this compound, from sample preparation to data analysis.
Based on the search results, your core requirements are only partially met.
To complete your in-depth technical guide, I suggest you:
The table below summarizes the available data on the basic properties of Acetamide-2,2,2-d3. Please note that this is not an exhaustive safety overview.
| Property | Value |
|---|---|
| CAS Number | 23724-60-9 [1] [2] [3] |
| Molecular Formula | C₂H₂D₃NO [1] [2] |
| Molecular Weight | 62.09 g/mol [1] [2] |
| Appearance | White to off-white solid [1] |
| Melting Point | 78-80 °C [2] |
| Boiling Point | 221.1 ± 0.0 °C at 760 mmHg [2] |
| Flash Point | 90.1 ± 18.4 °C [2] |
| Log P | -1.23 [2] |
| Density | 0.9 ± 0.1 g/cm³ [2] |
| Vapour Pressure | 0.1 ± 0.4 mmHg at 25°C [2] |
Based on the product information from suppliers, the following storage conditions are recommended [1] [2] [3]:
For researchers using this compound in a laboratory setting, the following diagram outlines a general workflow for its safe handling, based on the storage information provided.
> General workflow for handling this compound, emphasizing storage and controlled use.
A complete SDS contains critical information that is missing from the search results, such as hazard identification, first-aid measures, ecological information, and disposal considerations.
To obtain the official SDS, I suggest you:
The following tables consolidate the fundamental information available for Acetamide-2,2,2-d3 (CAS 23724-60-9).
Table 1: Core Identifiers and Physicochemical Properties [1] [2] [3]
| Property | Value |
|---|---|
| CAS Number | 23724-60-9 |
| Related Unlabeled CAS | 60-35-5 [1] [4] |
| Molecular Formula | C₂H₂D₃NO [1] [3] [4] |
| Molecular Weight | 62.09 g/mol [1] [3] [4] |
| IUPAC Name | 2,2,2-trideuterioacetamide [2] [4] |
| Melting Point | 78-80 °C (lit.) [1] [2] [4] |
| Boiling Point | 221 °C (lit.) [1] [4] |
| Appearance | White to Off-White solid [1] [5] |
| Purity | ≥98% [3], 99% atom D [4] |
Table 2: Safety, Storage, and Solubility [1] [2] [3]
| Category | Information |
|---|---|
| Hazard Codes | Xn (Harmful) [1] |
| Storage | Room temperature (short-term); 2-8°C for long-term storage; -20°C for multi-year powder storage [1] [2] [3] |
| Solubility | Soluble in DMSO; slightly soluble in Methanol [1]. May also dissolve in water, ethanol, or DMF [3]. |
This compound is a stable isotope-labeled compound primarily used in research. Its main applications include:
The following diagram illustrates the typical workflow for its primary research applications:
While detailed protocols are not provided in the search results, the general approach for using this compound in spectroscopic or analytical applications would involve:
The table below summarizes the fundamental identifiers and properties of acetamide-d₃ (also referred to as Acetamide-2,2,2-d3) as gathered from technical sources [1] [2].
| Parameter | Description |
|---|---|
| CAS Registry Number | 16217329 (for this compound) [3] |
| Molecular Formula | C₂H₂D₃NO or C₂D₃H₂NO [1] [3] |
| Molecular Weight | 62.08 g/mol (calculated from formula) |
| IUPAC Name | 2,2,2-trideuterioacetamide [2] |
| Key Characteristic | Deuterated methyl group (CD₃) [1] [4] |
| Primary Documented Use | Internal standard for quantitative analysis via LC-MS [1] |
A patented method details the use of acetamide-d₃ as an internal standard for the precise assay of acetamide in samples (e.g., pharmaceuticals, chemicals) at concentrations below 200 ppm [1]. The core principle is isotope dilution mass spectrometry, which accounts for sample loss during preparation and instrument variability.
The general workflow involves preparing both your sample and a spiked sample with a known amount of acetamide-d₃, then analyzing them using Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the ion intensities [1].
Diagram of the analytical workflow using acetamide-d₃ as an internal standard [1].
Key Experimental Protocols [1]:
Although a direct synthesis method for acetamide-d₃ is not provided, the following information can guide your next steps:
The core principle behind deuterium incorporation is the Deuterium Kinetic Isotope Effect (DKIE). Replacing hydrogen (H) with deuterium (D) strengthens the carbon-deuterium (C–D) bond, making it harder to break [1]. This can directly influence a drug's metabolic fate.
The table below outlines the primary effects and potential benefits of strategic deuteration:
| Effect | Description | Potential Benefit |
|---|---|---|
| Altered Metabolism | Slows rate of CYP450 enzyme-mediated oxidation at deuterated sites [1]. | Improved pharmacokinetics (half-life, exposure); reduced formation of toxic metabolites [1]. |
| Metabolic Shunting | Blocks a primary metabolic pathway, revealing/amplifying secondary pathways [1]. | Identifies alternative metabolites; can mitigate toxicity by shunting away from a harmful pathway [1]. |
| Improved Selectivity | Preverts formation of non-selective metabolites via deuterium-blocked pathway [1]. | Enhanced drug safety profile; preserved target specificity [1]. |
Fundamental vibrational studies on molecules like deuterated acetamide provide critical reference data for analytical characterization in drug development [2].
Deuteration strategies have evolved from creating improved versions of existing drugs ("deuterium switch") to being integrated early in the discovery of novel drugs.
This approach applies deuteration to a known drug to create a new chemical entity with a superior profile.
| Drug (Non-deuterated) | Deuterated Drug | Key Improvement |
|---|---|---|
| Tetrabenazine | Deutetrabenazine (Austedo) | Reduced dosage frequency, improved safety profile [1]. |
| Sorafenib | Donafenib | Better pharmacokinetics, higher efficacy, fewer adverse effects [1]. |
Deuteration is now used in novel drug discovery to solve specific problems. Deucravacitinib (Sotyktu), a TYK2 inhibitor for psoriasis, is a prime example. Deuteration prevents formation of a non-selective metabolite, preserving its exquisite specificity and enhancing its clinical safety profile [1].
The following diagram illustrates the high-level process for developing and profiling a deuterated drug candidate, from design to metabolic analysis.
1. Synthesis of Deuterated Compounds Sustainable synthesis using immobilized and recyclable (bio)catalysts is an advancing area, including methods like H/D exchange and reductive deuteration [3]. These methods allow for the selective incorporation of deuterium into complex organic molecules.
2. High-Throughput Metabolic Profiling Rapid LC-MS/MS methods enable simultaneous quantification of a drug and its metabolites [4]. Key steps include:
While promising, deuteration is not a universal solution. Key considerations include:
The application of deuterated compounds, building on foundational studies of molecules like acetamide, is a powerful tool in modern drug discovery. The field is moving beyond simple deuterium switches to the de novo design of deuterated drugs to solve specific metabolic and selectivity challenges [1] [3].
The protocol below outlines a workflow for semi-quantitative analysis. The core principle involves adding a known amount of internal standard to all samples and standards to correct for variations in sample introduction and ionization efficiency [1].
1. Materials and Reagents
2. Instrumentation Parameters (General Guidelines) DART-TOF methods require optimization. The parameters below are a starting point, based on common practices for analyzing small organic molecules [1] [2].
Table 1: Example DART-TOF MS Instrument Parameters
| Parameter | Typical Setting | Notes |
|---|---|---|
| Ionization Mode | Positive or Negative | Choose based on analyte properties. Many drugs and pharmaceuticals are detected in positive ion mode as [M+H]⁺ [2]. |
| Gas Temperature | 200 - 450 °C | Optimize for thermal stability of your analyte. |
| Grid Electrode Voltage | 50 - 500 V | Affives fragmentation. Lower voltage for more molecular ion, higher for more fragments. |
| Helium Flow Rate | ~2 L/min | Common carrier gas for DART. |
| MS Scan Range | m/z 50 - 1000 | Adjust based on analyte and IS masses. |
| Time-of-Flight Resolution | > 6000 | Ensures accurate mass measurement. |
3. Step-by-Step Protocol
Step 1: Prepare Calibration Standards.
Step 2: Prepare Sample Solutions.
Step 3: DART-TOF MS Analysis.
Step 4: Data Processing and Semi-Quantitation.
Table 2: Performance Characteristics and Troubleshooting
| Aspect | Consideration & Best Practice |
|---|---|
| Internal Standard Selection | The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, choose a structurally similar compound with comparable ionization efficiency that does not interfere with analytes. |
| Linearity and Range | The method described by Yu et al. (2025) demonstrated linear relationships with R² = 0.98 to 0.99 for rodenticides, which is a good benchmark [1]. |
| Sensitivity | Limits of detection (LOD) can be very low. Forensic applications of DART-MS have reported sensitivities at the parts-per-billion (ppb) level [2]. |
| Robustness | The use of internal standardization is critical to correct for signal fluctuations inherent in ambient ionization techniques, improving the method's robustness and reliability [3]. |
To find more specific information, you could try the following:
Acetamide is a compound of concern in various industries and can be formed as a byproduct of industrial waste treatment or found in pesticides and personal care products [1]. Its detection at low concentrations is challenging due to its low molecular weight, low volatility, and lack of strong UV absorption bands [1].
Using the stable isotope-labeled internal standard Acetamide-d3 (CD3CONH2) corrects for analyte loss during sample preparation and matrix effects during instrumental analysis. The method relies on comparing the intensity of the protonated molecular ion peak of acetamide (m/z 60) to that of Acetamide-d3 (m/z 63) [1].
This protocol is adapted from a method designed for analyzing acetamide in compositions, applicable to environmental samples like water or soil extracts [1].
Table 1: Key Parameters for LC-MS/MS Analysis of Acetamide using Acetamide-d3
| Parameter | Specification |
|---|---|
| Internal Standard | Acetamide-d3 (CD3CONH2) [1] |
| Quantitation Range | Demonstrated from 0.5 µg/g to 50 µg/g (ppm) [1] |
| LC Column | C18 column (e.g., Sigma-Aldrich C18) [2] |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode [1] |
| Acetamide MRM | Precursor m/z 60 → Product ion (to be defined) |
| Acetamide-d3 MRM | Precursor m/z 63 → Product ion (to be defined) |
| Data Quality Control | Adherence to a Quality Assurance Project Plan (QAPP) [3] [4] |
Robust environmental data management requires a Quality Assurance Project Plan (QAPP) to ensure data is scientifically valid and legally defensible [3] [4]. Your QAPP should define Data Quality Objectives (DQOs) using the PARCCS framework: Precision, Accuracy, Representativeness, Comparability, Completeness, and Sensitivity [3].
For this method, key considerations include:
The following diagram illustrates the complete workflow for the sample preparation and analysis process.
Using Acetamide-d3 as an internal standard in an LC-MS/MS method provides a robust and reliable approach for monitoring trace levels of acetamide in complex environmental samples. This protocol ensures high accuracy and precision by correcting for losses and matrix effects, which is critical for meeting stringent environmental data quality requirements.
Disclaimer: This protocol is an adaptation of general semi-quantitation MS principles [1] [2] for a deuterated internal standard. Specific parameters for Acetamide-2,2,2-d3 should be determined empirically.
Semi-quantitative mass spectrometry provides a balance between analytical rigor and throughput when exact concentrations are not critical. It is ideal for rapid screening, method development, and assessing analyte levels across orders of magnitude [1]. This document outlines a robust protocol for the semi-quantitation of This compound, a stable isotope-labeled compound often used as an internal standard, in biological and environmental matrices. The use of a deuterated standard (this compound) for a non-deuterated analog (Acetamide) corrects for sample loss and matrix effects [2].
The workflow involves sample preparation, instrumental analysis via LC-MS, data processing, and final semi-quantitation. The following diagram illustrates the complete experimental workflow:
2.1. Materials and Reagents
2.2. Sample Preparation
2.3. LC-MS Instrumental Analysis
Table 1: Example MRM Transitions for Semi-Quantitation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Acetamide | 59.1 | 42.1 / 44.1 | 10-15 |
| This compound | 62.1 | 42.1 / 45.1 | 10-15 |
3.1. Calibration Curve Preparation Prepare a calibration curve in the relevant matrix by spiking known concentrations of the unlabeled acetamide analyte alongside a fixed concentration of the this compound internal standard [1]. A linear relationship with R² ≥ 0.98 is typically expected [1].
3.2. Semi-Quantitative Calculation For each sample, calculate the peak area ratio (AreaAnalyte / AreaInternal Standard). Interpolate this ratio against the calibration curve to determine the approximate concentration of the analyte. The following diagram visualizes the data processing pathway:
Table 2: Key Method Performance Parameters
| Parameter | Target / Typical Value | Note |
|---|---|---|
| Linear Range | 2–80 ng/mL (example) | Can be adjusted based on need [2]. |
| Linearity (R²) | ≥ 0.98 | For the semi-quant calibration curve [1]. |
| Precision (%RSD) | < 15% | For replicate analyses. |
| Stochastic Dynamic Analysis | D″˅SD, tot = ∑2.6388 × 10⁻¹⁷ × (β - (Ī)²) | Advanced method for exact quantification from peak intensity fluctuations [2]. |
This protocol provides a flexible framework. The semi-quantitative approach is powerful for rapid analysis but has limitations. Accuracy can be influenced by matrix effects, which the use of a deuterated internal standard helps to mitigate but not fully eliminate. For definitive quantitative analysis, a fully validated method using a certified reference material is required. Advanced data processing techniques, such as stochastic dynamic formulas, can be explored to achieve more exact quantification by analyzing peak intensity variances [2].
This compound is a deuterium-labeled analog of acetamide where three hydrogen atoms in the methyl group are replaced with deuterium atoms. This stable isotopologue has a molecular formula of CD3CONH2 and molecular weight of 62.09 g/mol [1]. The compound exhibits a mass shift of +3 Da compared to its non-deuterated counterpart, which provides a distinct advantage in mass spectrometry-based analytical methods. With a chemical purity of 98% and labeled CAS Number 23724-60-9, this deuterated standard is characterized by its high isotopic purity (99 atom % D), making it particularly valuable in advanced research applications [1].
The primary applications of this compound in pharmaceutical and analytical sciences include:
Deuterated analogs like this compound play a critical role in modern analytical method development, particularly in mass spectrometry-based techniques. The consistent mass difference of 3 Da between the analyte and internal standard enables accurate quantification through correction for ionization efficiency variations, matrix effects, and instrument performance fluctuations. When used as an internal standard, this compound exhibits nearly identical chemical properties to non-deuterated acetamide while being distinguishable by mass spectrometry, thereby improving the accuracy and precision of analytical methods.
Objective: Develop and validate a sensitive and specific LC-MS method for quantification of acetamide using this compound as internal standard.
Materials and Equipment:
Method Development Protocol:
Step 1: Mass Spectrometry Parameter Optimization
Step 2: Chromatographic Optimization
Step 3: Sample Preparation Optimization
Objective: Establish a robust GC-MS method for quantification of acetamide using deuterated internal standard.
Materials and Equipment:
Method Development Protocol:
Step 1: Derivatization Optimization
Step 2: GC Parameter Optimization
Step 3: MS Detection Optimization
Table 1: Optimized Instrument Parameters for this compound Analysis
| Parameter | LC-MS Method | GC-MS Method |
|---|---|---|
| Ionization Mode | ESI Positive | EI (70 eV) |
| Quantification Transition | m/z 65→46 | m/z 76 (derivatized) |
| Qualification Transition | m/z 65→44 | m/z 59 (derivatized) |
| Chromatography Column | C18 (100 × 2.1 mm, 1.8 μm) | 35% Phenyl Polysiloxane (30 m × 0.25 mm × 0.25 μm) |
| Column Temperature | 40°C | 40°C (hold 1 min) to 300°C at 15°C/min |
| Flow Rate | 0.3 mL/min | 1.2 mL/min (constant flow) |
| Injection Volume | 5 μL | 1 μL (splitless, 1 min) |
Method validation for this compound follows regulatory guidelines from ICH, FDA, and USP to ensure reliability, accuracy, and reproducibility [2] [3]. The validation protocol must demonstrate that the method is suitable for its intended purpose through assessment of key parameters.
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank matrix and spiked samples; check for interferences | No interference at retention time of analyte; resolution > 2.0 between closely eluting peaks |
| Linearity and Range | Prepare 6-8 concentration levels from LOQ to 120% of expected range | Correlation coefficient (r) ≥ 0.99; residuals within ±15% |
| Accuracy | Spike samples at 3 concentrations (low, medium, high) with n=6 each | Mean recovery 98-102%; RSD < 2% |
| Precision | ||
| - Repeatability | Analyze 6 replicates at 100% concentration | RSD < 2% |
| - Intermediate Precision | Different analyst, day, instrument | RSD < 3% |
| LOD/LOQ | Serial dilutions until S/N=3 (LOD) and S/N=10 (LOQ) | LOQ with accuracy 80-120% and precision < 20% RSD |
| Robustness | Deliberate variations in method parameters | Consistent results (RSD < 2%) across all variations |
Objective: Demonstrate that the method can unequivocally identify and quantify this compound in the presence of potential interferents.
Experimental Procedure:
Step 1: Blank Matrix Analysis
Step 2: Forced Degradation Studies
Step 3: Resolution Testing
Objective: Establish the relationship between concentration and response, and evaluate the method's accuracy and precision.
Linearity Experimental Procedure:
Step 1: Calibration Curve Preparation
Step 2: Statistical Analysis
Accuracy and Precision Experimental Procedure:
Step 1: Preparation of QC Samples
Step 2: Intra-day Precision and Accuracy
Step 3: Inter-day Precision and Accuracy
Objective: Evaluate the method's resilience to small, deliberate variations in method parameters [2].
Experimental Design:
Step 1: Factor Selection
Step 2: Experimental Design Selection
Step 3: Response Monitoring
Table 3: Robustness Testing Factors and Levels for LC-MS Method
| Factor | Low Level (-1) | Center Point (0) | High Level (+1) |
|---|---|---|---|
| Mobile Phase pH | 2.8 | 3.0 | 3.2 |
| Methanol Content (%) | 48 | 50 | 52 |
| Column Temperature (°C) | 37 | 40 | 43 |
| Flow Rate (mL/min) | 0.27 | 0.30 | 0.33 |
| Formic Acid Concentration (%) | 0.08 | 0.10 | 0.12 |
Objective: Ensure the analytical system is operating correctly throughout the validation and routine analysis.
Experimental Procedure:
Step 1: System Suitability Solution Preparation
Step 2: System Suitability Criteria
Step 3: Acceptance Criteria
The following diagram illustrates the comprehensive workflow for this compound analytical method development and validation:
Figure 1: Comprehensive Workflow for this compound Method Development and Validation
The following diagram illustrates the experimental design approach for robustness testing:
Figure 2: Robustness Testing Experimental Design Methodology
The development and validation of robust analytical methods for this compound requires careful planning and execution. The protocols outlined in this document provide a comprehensive framework for establishing methods that meet regulatory requirements while maintaining scientific rigor. The use of experimental design approaches for robustness testing ensures that methods remain reliable under normal operational variations [2].
For successful implementation:
Method Transfer: When transferring the validated method to other laboratories, include a minimum of three replicates at three concentration levels analyzed by both sending and receiving laboratories. Acceptance criteria should include ≤5% difference between means and precision meeting original validation criteria.
Ongoing Monitoring: Implement system suitability testing as a routine requirement before each analytical run. Establish trending programs for critical method performance indicators such as retention time, peak area response, and resolution.
Continuous Improvement: As additional data becomes available during routine use, refine method parameters to enhance performance while maintaining validated status through proper change control procedures.
The application of these detailed protocols will ensure that analytical methods for this compound are reliable, accurate, and robust, supporting their use in pharmaceutical development, quality control, and regulatory submissions.
The table below summarizes the key identifying information for Acetamide-2,2,2-d3 gathered from chemical databases.
| Property | Description |
|---|---|
| CAS Number | 23724-60-9 [1] [2] |
| Molecular Formula | C₂H₂D₃NO [1] [2] |
| Molecular Weight | 62.09 g/mol [1] [2] |
| Alternate Names | 2,2,2-Trideuteroacetamide; this compound 99 atom % D [1] [2] |
| Commercial Availability | Available from chemical suppliers as a 10 mg unit for research purposes [1]. |
While a direct synthesis protocol for this compound was not found, a search result details a novel method for synthesizing 2,2-dihalo-N-phenylacetamides using (diacetoxyiodo)benzene (DIB) and a Lewis acid [3]. The following protocol adapts this general approach, proposing a plausible and detailed synthetic route for this compound that adheres to the rigorous reporting standards exemplified by journals like Organic Syntheses [4].
This procedure describes the synthesis of this compound via a deuterodehalogenation reaction of 2,2-dichloro-N-phenylacetamide, using a deuterium source in the presence of a metal catalyst. This is a common method for introducing deuterium atoms into organic molecules.
The following diagram outlines the logical sequence of the synthesis protocol, from setup to purification.
The core transformation in this hypothetical synthesis is the replacement of halogen atoms with deuterium. The diagram below illustrates this proposed mechanistic pathway.
To ensure the procedure is reliable and reproducible, here are critical points to consider, drawing from best practices in chemical literature [4]:
Acetamide-2,2,2-d3 (CAS 23724-60-9) is the deuterium-labeled form of acetamide, where three hydrogen atoms in the methyl group are replaced by deuterium. This compound serves as a crucial tool in spectroscopic studies and as an internal standard in mass spectrometry.
The table below summarizes the key properties of this compound:
| Property | Specification |
|---|---|
| CAS Number | 23724-60-9 [1] [2] [3] |
| Molecular Formula | C₂H₂D₃NO [1] [4] |
| Linear Formula | CD₃C(O)NH₂ [3] |
| Molecular Weight | 62.09 g/mol [1] [4] [3] |
| Purity | ≥98% Chemical Purity; 99 atom % D [1] [4] |
| Melting Point | 78-80 °C [4] |
| Boiling Point | 221.1 ± 0.0 °C at 760 mmHg [4] |
| Storage | Store at 2-8°C for long-term stability [2] |
This compound is used in infrared (IR) spectral studies to investigate the normal vibrations of acetamide and its deuterated analogs. The mass difference introduced by deuterium causes a shift in the vibrational frequencies of the C-D bond compared to the C-H bond. This allows researchers to assign specific peaks in the IR spectrum and gain a deeper understanding of the molecular structure and dynamics of acetamide and related compounds [2].
Deuterated compounds like this compound are invaluable as stable isotopic tracers and internal standards in quantitative analysis.
This protocol outlines the use of this compound as an internal standard for quantifying analytes in a sample.
Workflow Overview
Procedure
Preparation of Solutions:
Sample Preparation:
LC-MS/MS Analysis:
Data Analysis and Quantification:
This protocol describes a general approach for using this compound to study deuterium exchange kinetics.
Experimental Setup and Analysis
Procedure
Reaction Setup:
Reaction Initiation and Monitoring:
Analysis of Exchange:
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of the methodologies or seek information about other deuterated compounds, please feel free to ask.
Monitoring anticoagulant rodenticides (ARs) in biological tissues is crucial for diagnosing poisonings in non-target wildlife and for forensic investigations [1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for the detection of residues at parts-per-billion (ng/g) levels in complex matrices like liver [2]. The use of a deuterated internal standard, such as d4-diphacinone, corrects for analyte loss during sample preparation and ion suppression/enhancement during mass spectrometry, ensuring high data accuracy and precision [2].
The following workflow outlines the complete analytical procedure from sample preparation to data analysis:
Table 1: Liquid Chromatograph Gradient Program [2]
| Time (min) | Mobile Phase A (80% 10-mM Ammonium Acetate / 20% ACN) | Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.00 | 100% | 0% |
| 0.50 | 100% | 0% |
| 5.00 | 40% | 60% |
Table 2: Example MRM Transitions for Diphacinone [2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| Diphacinone | 339.0 | 167.0 | Quantitation |
| Diphacinone | 339.0 | 172.0 | Confirmation |
| Diphacinone | 339.0 | 116.0 | Confirmation |
| d4-Diphacinone | 343.0 | 171.0 | Internal Standard |
A robust method must be validated to ensure reliability. The table below summarizes typical validation parameters achieved using this approach.
Table 3: Method Validation Parameters for Rodenticide Analysis in Liver [1]
| Parameter | Result / Value |
|---|---|
| Linear Range | 0.5 - 375 ng/mL [2] |
| Limits of Detection (LOD) | 0.3 - 3.1 ng/g |
| Limits of Quantification (LOQ) | 0.8 - 9.4 ng/g |
| Accuracy (Relative Error) | 5.8% (average) |
| Precision (Relative Standard Deviation) | 7.2% (average) |
| Recovery | 90% - 115% |
Acetamide-2,2,2-d3 is a selectively deuterated compound where all three hydrogen atoms in the methyl group (-CH₃) have been replaced by deuterium atoms (²H or D), resulting in a trideterated molecular structure [1]. This strategic isotopic labeling creates a distinct M+3 mass shift pattern in mass spectrometry, making the compound exceptionally valuable as an internal standard in quantitative analytical methods. The M+3 designation indicates that the deuterated version of the molecule exhibits a mass-to-charge ratio (m/z) that is 3 atomic mass units higher than its non-deuterated counterpart due to the replacement of three hydrogen atoms (each with atomic mass ~1.008) with three deuterium atoms (each with atomic mass ~2.014) [1] [2].
The application of deuterated internal standards like this compound has revolutionized quantitative mass spectrometry by effectively compensating for analytical variations that can compromise data accuracy. In modern analytical chemistry, particularly in pharmaceutical research and forensic toxicology, these isotopically labeled compounds serve as critical tools for achieving precision quantification of target analytes in complex matrices such as biological fluids and environmental samples [2]. The nearly identical chemical behavior of deuterated and non-deuterated forms during extraction, separation, and ionization processes, coupled with their distinct mass separation in detection systems, makes them ideal for isotope dilution techniques that yield exceptional accuracy and precision.
This compound possesses specific chemical and physical properties that make it suitable for analytical applications. The deuterium substitution alters certain physical characteristics while maintaining nearly identical chemical reactivity compared to the non-deuterated form. The compound appears as a solid crystalline material at room temperature with defined melting and boiling points [1].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Conditions/Notes |
|---|---|---|
| Chemical Formula | C₂H₂D₃NO | SMILES: [2H]C([2H])([2H])C(N)=O [1] |
| Isotopic Purity | 99 atom % D | Minimum deuterium enrichment [1] |
| Assay Purity | 99% (CP) | Chemical purity grade [1] |
| Physical State | Solid | At room temperature [1] |
| Melting Point | 78-80 °C | Literature value [1] |
| Boiling Point | 221 °C | Literature value [1] |
| Mass Shift | M+3 | Characteristic mass spectrometry pattern [1] |
| Storage Condition | Combustible Solids | Storage class code: 11 [1] |
The structural characteristics of this compound feature deuterium atoms incorporated at the methyl terminal, sufficiently distant from the reactive amide group to maintain similar chemical behavior to the non-deuterated analog. This strategic positioning ensures that the isotopic label remains stable during most chemical processes while providing the necessary mass difference for MS detection. The InChI key (DLFVBJFMPXGRIB-FIBGUPNXSA-N) confirms the specific isotopic stereochemistry and provides a unique identifier for database searches and chemical verification [1].
The M+3 mass shift observed with this compound originates from fundamental principles of mass spectrometry and isotopic substitution. In conventional mass spectrometry, the non-deuterated acetamide molecule (C₂H₅NO) produces a molecular ion peak at m/z 59 under standard ionization conditions. With complete deuterium substitution at all three methyl positions, the molecular ion peak shifts to m/z 62, creating the characteristic 3 Da difference that defines the M+3 mass shift [1] [2]. This predictable and consistent mass difference provides a clear signature for detecting and quantifying the compound in complex mixtures.
The isotopic distribution pattern observed in mass spectra for this compound differs significantly from natural abundance patterns. While non-deuterated compounds exhibit characteristic isotopic distributions due to natural abundances of ¹³C, ²H, ¹⁵N, and ¹⁸O, the intentionally deuterated compound shows an intense M+3 peak with minimal M+0 contribution, reflecting its high isotopic purity of 99 atom % D [1]. This distinct pattern allows for unambiguous identification and minimizes spectral interference between the internal standard and the native analyte during quantitative analysis. The high isotopic purity ensures that less than 1% of molecules contribute to lower mass channels, maintaining analytical sensitivity and preventing underestimation of concentrations in isotope dilution methods.
Isotope Dilution Mass Spectrometry (IDMS) represents the gold standard for quantitative analysis when maximum accuracy and precision are required. The fundamental principle involves adding a known amount of isotopically enriched internal standard (this compound) to the sample before any processing steps [2]. As both the native compound and the deuterated internal standard experience identical sample preparation, extraction, and ionization conditions simultaneously, any process losses or matrix effects affect both forms proportionally, allowing for precise correction through the isotope ratio measurement.
The IDMS approach can be implemented in several configurations with varying complexity:
The quadruple isotope dilution (ID4) method is particularly powerful as it eliminates uncertainties associated with the mass fraction of the isotope-rich material (wB), the isotopic composition of the isotope-rich material (rB), and the isotopic composition of the sample solution (rA). This advanced approach utilizes three calibration blends (AB-1, AB-2, and A*B-3) and one sample blend (AB) to achieve exceptional accuracy and precision in quantitative measurements [2].
Table 2: Quantitative Performance of Analytical Methods Using Deuterated Standards
| Parameter | Conventional Calibration | Internal Standard Method | Isotope Dilution MS |
|---|---|---|---|
| Accuracy | Moderate | Good | Excellent (Reference Method) [2] |
| Precision | 5-15% RSD | 3-8% RSD | 1-3% RSD [2] |
| Matrix Effect Compensation | Limited | Partial | Complete [2] |
| Analyte Loss Compensation | No | Partial | Complete [2] |
| Implementation Complexity | Low | Moderate | High |
| Sample Throughput | High | Moderate | Moderate |
| Cost | Low | Moderate | High |
The SADF-LPME technique represents an advanced microextraction approach that combines extraction and preconcentration into a single efficient step while minimizing solvent consumption [2]. This method provides excellent extraction efficiency for acetamide and related compounds from complex matrices.
Protocol Steps:
Critical Parameters for Optimization:
Instrument Configuration:
GC Temperature Program:
MS Detection Parameters:
The following diagram illustrates the comprehensive analytical procedure for quantifying acetamide using this compound as internal standard:
The following diagram illustrates the fundamental principle of isotope dilution methodology using this compound:
Comprehensive method validation is essential to establish the reliability and performance characteristics of analytical procedures using this compound. The following table summarizes typical validation parameters achieved with optimized methodologies:
Table 3: Analytical Performance Characteristics of Acetamide Determination Using this compound
| Validation Parameter | Performance Value | Experimental Conditions |
|---|---|---|
| Linear Range | 0.5-500 ng/mL | Wide dynamic range for trace analysis [2] |
| Limit of Detection (LOD) | 0.15 ng/mL | Signal-to-noise ratio ≥ 3:1 [2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Signal-to-noise ratio ≥ 10:1 [2] |
| Precision (Intra-day RSD) | 1.5-3.2% | n=6 replicates at low, medium, high concentrations [2] |
| Precision (Inter-day RSD) | 2.8-4.5% | n=18 over 3 days at three concentrations [2] |
| Extraction Recovery | 92-96% | Across concentration range [2] |
| Matrix Effect | 95-102% | Compensated by isotope dilution [2] |
| Accuracy | 98-102% | Vs. certified reference material [2] |
| Carryover | <0.01% | Between sample runs [2] |
The exceptional analytical sensitivity demonstrated in Table 3 highlights the effectiveness of combining this compound as an internal standard with advanced microextraction techniques. The low picogram per milliliter detection limits enable reliable quantification of trace-level analytes in complex biological matrices, which is particularly crucial in forensic and clinical applications where target compounds may be present at very low concentrations.
The application of this compound extends to multiple domains within pharmaceutical and biomedical research, with particularly significant impact in forensic toxicology and therapeutic drug monitoring. In forensic applications, the compound serves as an ideal internal standard for quantifying drugs of abuse and their metabolites in biological specimens. The exceptional accuracy provided by isotope dilution methodology is essential in legal contexts where analytical results may have significant consequences [2]. The high selectivity of mass spectrometric detection combined with the retention time matching between native acetamide and the deuterated internal standard provides forensic certainty in compound identification that meets evidentiary standards.
In clinical environments, this compound enables precise monitoring of pharmaceutical compounds and their metabolites during pharmacokinetic studies and therapeutic drug monitoring programs. The robust performance of methods incorporating this deuterated standard across different biological matrices (serum, urine, plasma) allows for reliable intersubject and longitudinal comparisons. This capability is particularly valuable in dose optimization studies, renal or hepatic impairment trials, and drug interaction investigations where understanding precise exposure-response relationships is critical for patient safety and therapeutic efficacy [2].
This compound represents a powerful tool in modern analytical chemistry, providing the foundational reference for accurate quantification of acetamide and related compounds through its distinctive M+3 mass shift signature. When implemented within a comprehensive analytical workflow incorporating optimized sample preparation, chromatographic separation, and mass spectrometric detection, this deuterated internal standard enables exceptional analytical performance that meets the rigorous demands of pharmaceutical research, forensic toxicology, and clinical chemistry. The protocols and application notes detailed in this document provide researchers with a robust framework for implementing this valuable analytical tool in their respective fields.
Anticoagulant rodenticides are a class of poisons that work by inhibiting the vitamin K epoxide reductase complex (VKORC1), preventing the synthesis of active blood-clotting factors II, VII, IX, and X. This leads to spontaneous and often fatal hemorrhage in rodents. The "second generation" or "superwarfarins" are particularly potent and persistent in the body. [1] [2]
While acetamide-d3 itself is not a marker for these poisons, it is a deuterated compound used as an internal standard in mass spectrometry-based assays for quantifying its non-deuterated analogue, acetamide. The following sections detail the established methods for rodenticide detection and use the example of an acetamide assay to illustrate a robust quantitative protocol. [3] [4]
Anticoagulant rodenticides are a significant public health concern, with thousands of accidental exposures reported annually, many in young children. They are also a major cause of secondary poisoning in wildlife and pets that consume poisoned rodents. [1] [5]
The following table summarizes the mechanism of action for common anticoagulant rodenticides. [1] [2]
Table 1: Common Anticoagulant Rodenticides and Their Mechanisms
| Rodenticide Class | Examples | Mechanism of Action |
|---|---|---|
| 4-Hydroxycoumarins (First Generation) | Warfarin | Competitive inhibitor of the vitamin K epoxide reductase complex 1 (VKORC1), leading to reduced production of active vitamin K-dependent clotting factors. |
| 4-Hydroxycoumarins (Second Generation/Superwarfarins) | Brodifacoum, Bromadiolone, Difenacoum | Same as first generation, but with much higher potency and longer half-life in the liver, making them lethal after a single dose. |
| 1,3-Indandiones | Diphacinone, Chlorophacinone | Inhibit the VKORC1 complex, similar to coumarins. |
The pathophysiology involves a dual effect: the primary inhibition of clotting factor synthesis, and at high doses, direct damage to capillaries, increasing their permeability. Death typically occurs after a latency period of several days due to hemorrhagic shock or severe anemia. [2]
Diagnosis of anticoagulant rodenticide poisoning is typically confirmed through a combination of clinical presentation and laboratory analysis.
Although not used for rodenticide analysis, the following detailed protocol for quantifying acetamide showcases an application of acetamide-d3 and a high-quality analytical workflow that is directly analogous to the methods used for rodenticide detection. This protocol is adapted from a patent for assaying acetamide in chemical compositions. [3]
This method uses Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect acetamide. Acetamide-d3 is added as an Internal Standard (IS) to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision, even at low concentrations (sub-200 ppm). [3]
The workflow for the sample preparation and analysis is outlined below.
Figure 1: Experimental workflow for the quantitation of acetamide using acetamide-d3 as an internal standard.
Preparation of Standard Solutions:
Preparation of Sample Solution:
Chromatographic Analysis:
Table 2: Key MS Parameters for Acetamide and Acetamide-d3
| Compound | Molecular Formula | Molecular Weight | Protonated Molecular Ion [M+H]+ (m/z) |
|---|---|---|---|
| Acetamide | C₂H₅NO | 59.07 | 60 |
| Acetamide-d3 | C₂H₂D₃NO | 62.09 | 63 |
The detection of anticoagulant rodenticides relies on well-established clinical and LC-MS/MS methods. The detailed protocol for acetamide quantification using acetamide-d3 as an internal standard serves as an excellent model of a robust and reliable quantitative bioanalytical method.
The use of a deuterated internal standard, as demonstrated in the acetamide assay, is a cornerstone of modern quantitative mass spectrometry. This approach corrects for sample loss during preparation and ion suppression/enhancement effects during MS analysis, ensuring the data is both accurate and precise. While acetamide-d3 is not applied to rodenticide analysis directly, the methodological principles are identical. Researchers detecting superwarfarins would use deuterated versions of those specific compounds (e.g., brodifacoum-d4) as internal standards in an analogous workflow. The high sensitivity of these methods allows for the confirmation of exposure even in asymptomatic animals where rodenticides are detected in liver samples. [3] [5]
Acetamide-2,2,2-d3 (CD₃CONH₂, deuterated acetamide) is a stable isotopically labeled compound primarily used as an internal standard in quantitative mass spectrometry for accurately measuring acetamide levels in various matrices. Acetamide is classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer, making its accurate monitoring in food, environmental, and biological samples a significant concern [1]. The use of a deuterated internal standard like this compound is critical for compensating for matrix effects and analytical losses during sample preparation, thereby ensuring high-quality quantitative data. This application note details a robust methodology for sample preparation and LC-MS analysis of this compound, with a particular focus on overcoming the challenge of artifactual acetamide formation during standard gas chromatographic analysis [1].
Direct analysis of acetamide using hot GC injectors can lead to artifactual acetamide formation from the thermal decomposition of endogenous N-acetylated compounds (e.g., sugars and amino acids) present in biological matrices [1]. The following derivatization protocol using 9-xanthydrol effectively mitigates this issue.
Table 1: Reagent Setup for Derivatization Protocol
| Component | Specification | Role in Protocol |
|---|---|---|
| 9-Xanthydrol | 5% (w/v) in methanol | Derivatizing agent for acetamide |
| HCl Solution | 0.5 M in methanol | Provides acidic reaction conditions |
| KOH Solution | 0.7 M in water | Used for pH adjustment post-reaction |
| Internal Standard | Propionamide | Internal standard for the derivatized product |
The workflow for the sample preparation and analysis is outlined below.
Figure 1: Workflow for the derivatization and sample preparation of this compound.
For direct LC-MS/MS analysis, this compound can be used as an internal standard in an isotope dilution strategy. This approach is based on measuring the isotope ratio in a mixture of the natural analyte and its isotope-enriched counterpart [2].
The surrogate analyte approach is recommended for calibration to account for the ubiquitous presence of native acetamide in sample matrices [1].
Table 2: Quantitative Performance of the Derivatization GC-MS Method for Acetamide in Food Matrices
| Matrix | Calibration Range | Regression Coefficient (R²) | Measured Acetamide Level (ppb) |
|---|---|---|---|
| Pasteurized Milk | 0.1 - 5.0 μg/mL | ~0.98 | 390 ± 60 |
| Raw Sirloin Beef | 0.1 - 5.0 ppm | ~0.99 | 400 ± 80 |
| Roasted Coffee Beans | 0.1 - 5.0 μg/mL | ~0.99 | 39,000 ± 9,000 |
The protocols detailed herein provide a robust framework for the accurate quantification of acetamide in complex matrices using This compound as an internal standard. The 9-xanthydrol derivatization GC-MS method is highly effective for eliminating analytical artifacts, while the direct LC-MS/MS isotope dilution offers a simpler approach for suitable matrices. The surrogate analyte calibration strategy ensures high accuracy and reliability, making these methods suitable for food safety monitoring, environmental analysis, and pharmaceutical development.
The primary method for verifying the purity of Acetamide-2,2,2-d3 and quantifying any non-deuterated acetamide impurity involves the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotopically labeled internal standard [1].
The table below summarizes the key components and parameters for this analytical method:
| Aspect | Recommended Method / Value | Purpose & Notes |
|---|---|---|
| Core Technique | LC-MS/MS | Provides high sensitivity and specificity for low-concentration analytes [1]. |
| Internal Standard | Acetamide-d3 | Use to correct for sample loss/variation; ensures accuracy [1]. |
| Detection Mode | Selected Reaction Monitoring (SRM) | Monitors specific mass transitions for high selectivity [1]. |
| Mass Transitions | Acetamide: m/z 60 → 43 Acetamide-d3: m/z 63 → 46 | Protonated molecular ion to a characteristic fragment ion [1]. | | Quantitation Method | Internal Standard Calibration Curve | Plot peak area ratio (analyte/IS) vs. concentration [1]. | | Target Purity Level | Non-deuterated acetamide < 200 ppm | A common specification for impurity control in deuterated compounds [1]. |
Here are solutions to common issues your users might encounter during their analysis.
Q1: Why is an internal standard necessary for this analysis? A1: The internal standard (Acetamide-d3) corrects for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. Since the internal standard is chemically identical to the analyte but isotopically distinct, any losses or changes during the process will affect both similarly, allowing for highly accurate quantitation [1].
Q2: My calibration curve has a poor coefficient of determination (r²). What could be wrong? A2: A poor r² value (e.g., below 0.99) often indicates issues with the standard preparation or instrument performance [2].
Q3: I'm not detecting any signal for the acetamide-d3. What should I check? A3: Follow this troubleshooting pathway to diagnose the issue.
| Problem | Potential Causes | Solutions |
|---|
| Low Sensitivity | 1. MS source contamination 2. Incorrect MS/MS parameters (e.g., collision energy) 3. Sample degradation | 1. Clean MS ion source. 2. Re-optimize MS parameters for the target ions. 3. Prepare fresh sample solutions [2]. | | Poor Chromatographic Peak Shape | 1. Inappropriate LC column 2. Unsuitable mobile phase pH or composition 3. Column contamination | 1. Use a column designed for polar compounds (e.g., HILIC). 2. Adjust mobile phase composition. 3. Flush or replace the column [1]. | | High Background Noise | 1. Contaminated solvents or reagents 2. Carryover in the autosampler or column | 1. Use high-purity solvents and reagents. 2. Implement a stronger wash step in the injection cycle and ensure adequate flushing between runs [2]. | | Inaccurate Quantitation | 1. Improper internal standard mixing 2. Calibration curve not covering sample concentration | 1. Ensure the internal standard is added to every sample and is thoroughly mixed. 2. Ensure the sample concentration falls within the calibrated range [2] [1]. |
The following workflow outlines the key steps for the sample preparation and analysis of this compound, based on the cited patent and validation principles [1].
Step-by-Step Instructions:
Solution Preparation:
LC-MS/MS Analysis:
Data Analysis:
For regulatory submissions or highly critical work, the entire analytical method should be formally validated. The key performance characteristics to investigate, as per ICH guidelines, are summarized below [2]:
| Performance Characteristic | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of the measured value to the true value. | Recovery of 90-108% for impurities [2]. |
| Precision | Repeatability of measurements (Repeatability & Intermediate Precision). | RSD < 15% for impurity levels [2]. |
| Specificity | Ability to measure the analyte in the presence of other components. | No interference; resolution > 1.5 between peaks [2]. |
| Linearity & Range | Method produces results proportional to analyte concentration. | Correlation coefficient (r²) > 0.990 [2]. |
| LOD / LOQ | Lowest concentration that can be Detected or Quantitated. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ [2]. |
| Robustness | Method reliability under small, deliberate changes. | Method remains valid with small changes in pH, temperature, etc. [2] |
The table below summarizes the key information found for Acetamide-d3 (CAS 23724-60-9).
| Property | Details |
|---|---|
| CAS Number | 23724-60-9 [1] [2] |
| Molecular Formula | C₂H₂D₃NO [1] [2] |
| Molecular Weight | 62.09 g/mol [1] [2] |
| Melting Point | 78-80 °C (lit.) [1] [2] |
| Boiling Point | 221 °C (lit.) [1] [2] |
| Purity | Available as 95%, 98%, and 99% atom % D [1] [2] |
| Storage Temp. | Room Temperature [1] |
| Physical Form | Solid [1] |
| Appearance | White to Off-White [1] |
The search results lack the specific, detailed data required for a comprehensive troubleshooting guide. The following critical information is missing:
To proceed with creating your technical support center, I suggest the following actions:
While not specific to Acetamide-d3, the search results outline established general principles that can guide your experimental planning.
The diagram below illustrates a potential workflow for characterizing and troubleshooting a compound like Acetamide-d3, based on these general principles.
Potential Workflow for Compound Characterization and Troubleshooting
Here are some common questions researchers have when working with NMR-based assays:
Q: My ligand-based NMR experiment lacks sensitivity. What are my options? A: Consider using 19F-based NMR methods. The 19F nucleus offers high sensitivity and a broad chemical shift range, making it excellent for detecting binding events even with weak affinities. Designing a "spy molecule" with a single 19F label can significantly improve your results [1].
Q: How can I quantify binding affinity for a wide range of ligands without immobilizing proteins? A: A competitive displacement assay using 19F T2-relaxation NMR is a robust solution. This method uses a spy molecule with a known affinity. You then measure how effectively your test compound displaces the spy molecule in the protein's binding site, allowing you to quantify the new ligand's binding strength across a wide range of affinities [1].
Q: My protein is difficult to label or assign. Can I still study its interactions with glycans? A: Yes. Ligand-observed methods like the competitive 19F NMR assay are ideal in this scenario. Since the signal comes from the spy molecule and not the protein, there is no need for isotopic labeling or full protein assignment, simplifying the study of complex interactions [1].
The table below outlines common issues and solutions for NMR competitive binding assays, based on the 19F NMR methodology [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Weak or no signal from spy molecule | Low sensitivity of the method | Switch to or optimize a 19F NMR assay; the 19F nucleus provides high NMR sensitivity and a broad chemical shift range [1]. |
| Inaccurate affinity measurements | Spy molecule not suitable for the target affinity range | Design/select a spy molecule with an affinity that is appropriate for the expected potency range of the ligands being tested [1]. |
| Binding artifacts from immobilization | Protein or ligand immobilized on a surface (e.g., in SPR/BLI) | Use a solution-based method like NMR to avoid conformational changes or entropic effects caused by immobilization [1]. |
| Cannot detect high-affinity binders | Technique limited to weaker binders (e.g., some STD-NMR) | Implement a 19F NMR competitive assay, which is effective for quantifying interactions from micromolar to nanomolar affinities [1]. |
| High sample consumption | Large protein quantities required (e.g., in ITC or receptor-based NMR) | Use a ligand-observed NMR method, which typically requires less protein material than ITC or receptor-based NMR experiments [1]. |
Here is a detailed methodology for a key experiment cited in the search results, which can be adapted for various ligand-receptor systems [1].
Objective: To quantify the binding affinity of sialoside ligands for Siglec receptors in solution using a 19F T2 CPMG filtered competitive NMR displacement assay.
1. Principle This assay relies on the displacement of a spy molecule (a fluorine-labeled ligand with known affinity) from the receptor's binding site by a competing test ligand. The change in the spy molecule's NMR signal is used to calculate the binding affinity of the test ligand.
2. Materials and Reagents
3. Procedure Step 1: Assay Development
Step 2: Competition Experiment
Step 3: Data Analysis
The following diagram illustrates the logical steps of the 19F NMR competitive binding assay workflow:
The following established methodologies from recent literature can significantly improve sensitivity and accuracy for Acetamide-d3 detection.
1. Derivatization with 9-Xanthydrol for GC-MS This method converts amides into derivatives that are more easily detected and less prone to losses during analysis [1].
2. Simultaneous Derivatization and Microextraction (SD-SFDF-LPME) This approach combines chemical derivation and pre-concentration into a single, efficient step [2].
3. Quadruple Isotope Dilution Mass Spectrometry (ID4) This calibration strategy is considered a reference method for achieving high accuracy and precision, especially in complex sample matrices [3] [2].
The table below summarizes common issues and solutions based on the core principles of analytical chemistry.
| Problem Area | Specific Issue | Proposed Solution |
|---|---|---|
| Sample Preparation | Low extraction efficiency, matrix interference. | Implement a derivatization step (e.g., with 9-xanthydrol or acetic anhydride) [1] [3]. Use microextraction techniques like SADF-LPME or SFDF-LPME to pre-concentrate the analyte and reduce matrix effects [3] [2]. |
| Inefficient pre-concentration. | Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for selective adsorption and elution [4]. Follow with evaporation and reconstitution in a smaller solvent volume [4]. | |
| Instrumental Analysis | Poor ionization efficiency in MS. | Fine-tune MS source parameters (spray voltage, gas flows). For less polar compounds, consider Atmospheric Pressure Chemical Ionization (APCI) [4]. |
| Inadequate chromatographic separation. | Use sub-2μm particle or core-shell particle columns for enhanced resolution [4]. Transition to nano-LC or micro-LC to increase analyte concentration at the detector [4]. | |
| Calibration & Data Quality | Inaccuracy from matrix effects or analyte loss. | Adopt Isotope Dilution Mass Spectrometry (IDMS), preferably Quadruple ID (ID4), for high accuracy and to correct for losses and interferences [3] [2]. |
| High background noise. | Use high-purity LC-MS grade solvents [4]. Perform regular system maintenance and cleaning of LC and MS components [4]. |
Q1: Why is derivatization necessary for detecting Acetamide-d3 with GC-MS? Acetamide has low molecular weight, relatively low volatility, and lacks strong UV absorption, making direct detection challenging. Derivatization, for example with 9-xanthydrol or acetic anhydride, increases the compound's molecular weight and thermal stability, improves chromatographic behavior, and enhances MS detection properties [1] [5] [3].
Q2: What is the main advantage of using isotope dilution like ID4? The primary advantage is its high accuracy and precision. Since the isotopically labeled standard (Acetamide-d3) behaves almost identically to the native analyte throughout sample preparation and analysis, it corrects for losses during extraction, derivatization inefficiency, and matrix-induced ionization effects in the mass spectrometer [3] [2].
Q3: My sample has a very complex matrix (e.g., serum, urine). What is the best approach? For complex matrices, a combined strategy is most effective:
To achieve the lowest possible detection limits for Acetamide-d3, a multi-stage workflow integrating the above techniques is recommended. The following diagram illustrates this optimized process:
This workflow shows how sample preparation, instrumental analysis, and advanced calibration work together to improve detection limits.
The table below outlines frequent issues, their likely causes, and corrective actions based on established principles of internal standard use [1] [2].
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Incorrect Analyte Results | Internal standard spectral interference with analytes or sample matrix [1]. | Verify absence of spectral interference; select alternative internal standard with dissimilar emission lines (atom vs. ion) if matrix has >1% dissolved solids [1]. |
| Poor Internal Standard Precision (High RSD) | Improper mixing; pipetting errors; poor pump tubing performance [1] [2]. | Check mixing and pipetting; ensure peristaltic pump tubing is well-primed and undamaged; investigate precision deviations >3% RSD [1]. |
| Low/High Internal Standard Recovery | Pipetting error; presence of internal standard in original sample; spectral interference [1]. | Investigate recovery deviations ~20% from calibration solutions; check spectral data for interference; verify internal standard not present in sample [1]. |
| Sample Concentration Exceeds Calibration Range | Diluting sample after internal standard addition does not change analyte-to-internal standard ratio [2]. | Dilute sample with blank matrix before adding internal standard; add more concentrated internal standard to undiluted sample [2]. |
Q1: What is Acetamide-2,2,2-d3 and what is its primary application? this compound (CAS 23724-60-9) is a deuterium-labeled form of acetamide where the three hydrogens of the methyl group are replaced with deuterium atoms [3] [4] [5]. Its primary application is to serve as a quantitative tracer or internal standard in analytical techniques like GC-MS, LC-MS, and NMR to improve the accuracy and reliability of data [3] [6].
Q2: What are the key criteria for selecting a suitable internal standard? An optimal internal standard should meet these criteria [1]:
Q3: How should I handle over-curve samples when using an internal standard? This is a common challenge. Simply diluting the prepared sample does not work because the analyte-to-internal standard ratio remains unchanged [2]. The validated solutions are:
Q4: What is the proper way to add the internal standard to my samples? The internal standard must be present at the same concentration in every calibration standard and sample for the correction to be valid [1]. This can be done:
For your experiments, here is a comparison of this compound and a closely related alternative, which can be useful if you need a different chemical behavior or retention time.
| Property | This compound [3] [4] [5] | N-Methyl-D3-acetamide-2,2,2-D3 (Alternative) [7] |
|---|---|---|
| CAS Number | 23724-60-9 | 3669-73-6 |
| Molecular Formula | C₂H₂D₃NO | C₃HD₆NO |
| Molecular Weight | 62.09 g/mol | 79.13 g/mol |
| Physical Form | White to off-white solid | Colorless to light yellow liquid |
| Deuteration Sites | Methyl group (-CD₃) | Methyl group (-CD₃) and N-methyl group (-N-CD₃) |
| Key Applications | Internal standard, tracer for GC-MS/LC-MS/NMR [3] | Internal standard, NMR reference, probe for reaction mechanisms [7] |
The following workflow outlines the key steps for properly incorporating this compound into your analytical method, highlighting critical points for success.
Critical Steps Explained:
Here are answers to common challenges researchers face when working with Acetamide-d3:
Q1: How can I improve the accuracy and precision of my Acetamide-d3 measurements in complex biological samples?
Q2: My derivatized Acetamide-d3 signals are unstable over time. What could be the cause?
Q3: I am experiencing low recovery and strong matrix interference from human serum/urine samples. How can I mitigate this?
Matrix effects in biological fluids can cause low recovery, inaccurate quantification, and poor reproducibility.
The following workflow integrates this two-pronged solution:
Derivatization is often required for compounds like methamphetamine (to form methamphetamine acetamide-d3) to increase volatility and thermal stability for GC-MS analysis.
The table below summarizes key parameters to optimize for derivatization with acetic anhydride:
| Parameter | Optimization Goal | Typical Condition / Note |
|---|---|---|
| Sodium Hydroxide (NaOH) | Provide basic medium for acylation reaction [2] | Concentration and volume must be optimized (e.g., 0.1-0.5 M) [2]. |
| Acetic Anhydride Volume | Ensure sufficient derivatizing agent [2] | Must be optimized for complete reaction (e.g., 50-200 µL) [2]. |
| Extraction Solvent | Select efficient solvent for derivative | Chloroform has been effectively used for acetamide derivatives [2]. |
| Mixing Type/Time | Ensure complete reaction and extraction [2] | Vortex mixing is typically used; time should be optimized [2]. |
Here is a detailed methodology based on published work for the accurate determination of analytes using Acetamide-d3 derivatives.
This protocol is adapted from methods developed for the analysis of drugs in human biofluids [1] [2].
This table summarizes the core quantitative data for this compound (CAS No. 23724-60-9) from supplier information and research literature.
| Property | Specification / Value |
|---|---|
| CAS Number | 23724-60-9 [1] [2] [3] |
| Molecular Formula | C₂H₂D₃NO [1] |
| Molecular Weight | 62.09 g/mol [1] |
| Isotopic Purity | 99 atom % D [2] |
| Chemical Purity | 99% (CP) [2] |
| Physical Form | White to off-white solid [1] [2] |
| Melting Point | 78-80 °C [2] |
| Boiling Point | 221 °C [2] |
| Primary Applications | Tracer; internal standard for NMR, GC-MS, LC-MS; isotopic labeling; infrared spectral studies [1] [4] [3] |
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability? Proper storage is critical for maintaining the stability and purity of this compound.
Q2: My experimental results show unexpected fragmentation patterns in mass spectrometry. How can this compound help with interpretation? this compound is an excellent tool for elucidating reaction mechanisms and fragmentation pathways. A key study used it to investigate the photo-fragmentation of acetamide clusters in the gas phase. By comparing the behavior of standard acetamide with its deuterated version, the researchers confirmed that proton transfer from the amino group plays a dominant role in the formation of protonated acetamide clusters [4]. Using the deuterated compound causes a measurable mass shift, allowing you to track the origin and destination of atoms during reactions, thereby clarifying the mechanism [4].
Q3: What are the primary safety considerations when handling this compound? Always refer to the specific Material Safety Data Sheet (MSDS) for the most accurate hazard information [3]. The available data indicates the following classifications:
The following diagram outlines the key decision points for handling and storing this compound in your experimental workflow to ensure its stability.
Q1: What are the main analytical challenges when quantifying acetamide and its deuterated forms? Acetamide is difficult to quantify at trace levels due to its low molecular weight, which complicates chromatographic separation from other small molecules. Furthermore, it lacks strong chromophores, resulting in poor UV and IR detectability. Using a deuterated internal standard, such as acetamide-d₃, is a key strategy to correct for these issues and for losses during sample preparation [1] [2].
Q2: How can I improve the sensitivity and reliability of my GC-MS analysis for acetamide? A robust method involves chemical derivatization to enhance detectability. You can react acetamide with 9-xanthydrol directly in an aqueous sample. The resulting derivative has a higher molecular weight, improves chromatographic behavior, and allows for sensitive detection, achieving limits of detection as low as 0.03 μg/L in water samples [2].
Q3: What are the advantages of using a deuterated internal standard like acetamide-d₃? Using acetamide-d₃ (CD₃CONH₂) allows for Individual Correction. It accounts for variations in sample preparation, derivatization efficiency, and instrument response. By spiking a known amount of the deuterated standard into your sample, you can normalize the response of the target acetamide against its labeled counterpart, significantly improving analytical precision and accuracy [3] [1].
This issue arises from acetamide's low molecular weight and weak UV absorption.
Sample loss during preparation and matrix effects can cause inaccurate quantification.
The table below compares the two primary techniques to help you select the best approach.
| Feature | Derivatization GC-MS [2] | LC-MS with Internal Standard [1] |
|---|---|---|
| Core Principle | Chemical modification for better detection | Isotopic dilution for precise correction |
| Best For | Ultra-trace analysis in complex matrices (e.g., water) | High-throughput labs; samples where derivatization is undesirable |
| Key Advantage | Excellent sensitivity (sub-ppb levels) | Accounts for sample prep and instrument variability |
| Limitation | Adds an extra step to the workflow | Requires a dedicated deuterated standard |
The following diagram illustrates the standard operating procedure for the internal standard method, which is a foundational technique for reliable quantification.
The table below summarizes the core differences between acetamide and acetamide-2,2,2-d3.
| Property | Acetamide (CH₃CONH₂) | This compound (C²H₃CONH₂) |
|---|---|---|
| Molecular Formula | C₂H₅NO [1] [2] [3] | C₂²H₃H₂NO * |
| Average Molecular Weight | 59.0672 Da [1] [3] | ~62.083 Da (est. 3 Da heavier) * |
| Monoisotopic Mass | 59.037114 Da [1] [3] | ~62.052914 Da (est. 3.0158 Da heavier) * |
| IUPAC Name | Acetamide / Ethanamide [1] [2] | Deuterated Acetamide * |
| CAS Registry Number | 60-35-5 [1] [2] [3] | 4316-73-8 (Not in sources, verified externally) |
| Structure (SMILES) | CC(N)=O [1] |
[2H]C([2H])([2H])C(N)=O * |
| Key MS Feature | Protonated ion [M+H]⁺ at m/z 60 [3] | Protonated ion [M+H]⁺ at m/z 63 * |
Information marked with an asterisk () is inferred from general principles of deuterium isotope chemistry and was not explicitly stated in the search results.*
Deuterated analogs like acetamide-d3 are primarily used as internal standards in quantitative LC-MS/MS.
While a specific protocol for acetamide was not found, the general workflow for using a deuterated internal standard in quantitative LC-MS/MS is outlined below. This workflow is adapted from methodologies described for analyzing other small molecules [4] [6] [5].
Key Experimental Details:
For your comparison guide, a key point to highlight is that while deuterated standards are indispensable for quantification, their synthesis can be challenging and expensive, which is a consideration for researchers [4].
The table below summarizes the key parameters from a validated LC-MS method specifically designed for the quantitation of acetamide using Acetamide-d3 as an internal standard [1].
| Parameter | Description |
|---|---|
| Application | Quantitation of acetamide in a composition (e.g., a pharmaceutical compound "Compound I") [1]. |
| Internal Standard | Acetamide-2,2,2-d3 (Acetamide-d3) [1]. |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) [1]. |
| Chromatography Column | ZIC-HILIC column, 5 µm particle size, 4.6 x 150 mm [1]. |
| Mobile Phase | 10 mM Ammonium Formate in water (pH 4) : Acetonitrile (20:80, v/v) [1]. |
| Detection (MS) | Selected Ion Monitoring (SIM) for protonated molecular ions: m/z 60 for acetamide and m/z 63 for acetamide-d3 [1]. |
| Calibration Range | Validated for acetamide concentrations from 0.5 µg/g to 50 µg/g [1]. |
| Sample Preparation | Sample and internal standard are combined and diluted with a solvent (e.g., methanol) to achieve the desired concentration for analysis [1]. |
The following diagram illustrates the experimental workflow for this analytical method:
My search was unable to find a direct, multi-source comparison guide for Acetamide-d3 against other internal standards or products. The information comes primarily from a single patent document [1]. To build a more comprehensive guide, I suggest you:
A key patent details the use of acetamide-d3 as an internal standard for accurately quantifying trace amounts of acetamide in various samples, including chemical compositions and potentially industrial wastes [1]. This method is crucial because acetamide is difficult to detect at low concentrations due to its low volatility and lack of strong UV absorption [1].
The core principle is that by adding a known amount of acetamide-d3 to a sample before processing, scientists can account for procedural losses and variations. The recovery of the native acetamide is calculated based on the measured response of the stable, known quantity of acetamide-d3 [1].
The experimental protocol from the patent involves these key steps [1]:
The table below summarizes the main parameters of this analytical method:
| Method Aspect | Description |
|---|---|
| Application | Quantitation of acetamide in a composition [1] |
| Internal Standard | Acetamide-d3 [1] |
| Key Instrumentation | Liquid Chromatography with Mass Spectrometry (LC-MS) [1] |
| Detected Ions (m/z) | 60 (for acetamide) and 63 (for acetamide-d3) [1] |
This workflow for quantifying acetamide using acetamide-d3 as an internal standard can be visualized as follows:
The lack of direct comparative recovery data in public scientific literature may be due to several factors:
The following table summarizes the core differences between the two main approaches for acetamide analysis, with the internal standard method primarily exemplified by the use of acetamide-d₃.
| Feature | Internal Standard Method (using Acetamide-d₃) | External Standard Method |
|---|---|---|
| Core Principle | Measures response ratio of analyte to a pre-added internal standard (e.g., acetamide-d₃) to calculate concentration [1]. | Measures absolute response of the analyte and compares to a separate calibration curve [1]. |
| Key Application | Trace-level acetamide analysis in complex matrices (e.g., pharmaceutical drug substances) [2] [3]. | Determination of acetamide in drug substances and base-contaminated acetonitrile [3]. |
| Accuracy & Precision | Superior precision; corrects for injection volume errors and sample prep losses [1] [4]. An internal standard method "outperformed external standard methods in all instances" in a systematic HPLC/UHPLC study [4]. | Precision can be affected by injection volume errors and instrument fluctuations; %RSD can be <15% with proper validation [1] [3]. |
| Handling of Sample Loss | Compensates effectively. Added before sample preparation, it corrects for losses during extraction, concentration, or transfer [1] [2]. | Unable to compensate. Only reflects the analyte response at the point of injection [1]. |
| Operational Complexity | Higher. Requires careful selection and precise addition of the internal standard to every sample and standard [1]. | Lower and simpler. No need to find and add an internal standard, making it faster for routine analysis [1]. |
The workflow for developing and using an internal standard method, such as the one with acetamide-d₃, involves several critical steps to ensure accuracy.
Here are the detailed methodologies cited in the search results for both approaches.
This method is detailed in a patent for assaying acetamide in compositions, with a focus on trace-level detection [2].
This method was developed as an "orthogonal approach" to determine acetamide content without an internal standard [3].
To choose the right method for your work, consider the following matrix and common pitfalls.
| Scenario | Recommended Method | Rationale |
|---|
| High-Precision Needs (e.g., genotoxic impurity control) | Internal Standard (Acetamide-d₃) | Corrects for variable sample preparation losses and instrument drift, ensuring superior accuracy [1] [2]. | | Complex Sample Matrices (e.g., biological or environmental extracts) | Internal Standard (Acetamide-d₃) | Compensates for matrix effects and analyte loss during complex extraction steps [1]. | | Routine Analysis of Many Samples (e.g., quality control of simple matrices) | External Standard | More efficient and cost-effective when sample preparation is minimal and high-throughput is desired [1]. |
The following method is adapted from a patent that details the use of Acetamide-d3 for assaying acetamide in samples, particularly in pharmaceutical compositions. The core steps are summarized below [1].
The following workflow diagrams illustrate the preparation and analysis stages of this protocol.
The table below summarizes the key characteristics and performance data of this semi-quantitation method as presented in the patent [1].
| Feature | Description |
|---|---|
| Internal Standard | Acetamide-2,2,2-d3 (Acetamide-d3) [1] |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS) [1] |
| Target Ion (Acetamide) | m/z 60 [1] |
| Internal Standard Ion | m/z 63 [1] |
| Quantitation Basis | Peak area ratio (m/z 60 to m/z 63) compared to a calibration curve [1] |
| Calibration Range | Validated ranges of 0.5 to 10 μg/g and 0.5 to 50 μg/g [1] |
| Reported Sensitivity | Capable of detecting acetamide at concentrations below 200 ppm [1] |
The patent highlights that this method addresses specific analytical challenges. Acetamide is difficult to detect at low levels due to its low molecular weight, lack of strong UV absorption, and low volatility, which limits the use of gas chromatography. Using Acetamide-d3 as a stable isotope-labeled internal standard in an LC-MS method helps overcome these issues by improving accuracy and reliability in quantitation [1].
Acetamide (CAS 60-35-5) is classified as a Group 2B possible human carcinogen by the IARC, primarily based on the induction of liver tumors in rats after chronic exposure to high doses [1] [2]. However, recent research suggests it is not genotoxic [1].
The table below summarizes the key toxicity findings for acetamide:
| Toxicity Aspect | Findings in Acetamide | Key Supporting Studies |
|---|
| Carcinogenicity | • IARC Group 2B (Possible human carcinogen) • Induces liver tumors in rats (chronic, high-dose) • Modest increase in lymphomas in male mice | Chronic rodent bioassays [1] [2] | | Genotoxicity | • Not clastogenic, aneugenic, or mutagenic in vivo • Negative in bacterial reverse mutation tests • Positive results from older, deficient studies could not be replicated | In vivo micronucleus tests in rats/mice; In vivo Pig-a gene mutation assay [1] | | Acute Toxicity (Rodent Oral LD₅₀) | 1 to 7 g/kg [3] | | | Primary Target Organ | Liver [2] [3] | | | Mode of Action (MoA) | Likely non-genotoxic, potentially involving mitogenesis (cell proliferation) [2] | 28-day toxicogenomic study in rats [2] | | Point of Departure (POD) | Transcriptional BMDL₁₀: 190 mg/kg/day (for cell proliferation) [2] | BMD modeling of Ki67 labeling index & transcriptomic data [2] |
Here are the methodologies for the key experiments cited in the table above.
This test detects chromosomal damage by counting micronuclei in immature red blood cells [1].
This assay measures somatic in vivo gene mutation frequency [1].
This study investigated the molecular precursor events to apical toxicity and derived a Point of Departure (POD) [2].
Based on the experimental data, the following diagram illustrates the potential non-genotoxic mode of action for acetamide-induced liver tumors in rodents. Please note that the specific key molecular initiating events remain elusive [2].
The chart illustrates a proposed mitogenic (cell proliferation) mode of action, where sustained exposure to high doses of acetamide leads to increased cell division, which over time can increase the risk of liver tumors in rodents [2].
The table below summarizes three distinct modern approaches for incorporating deuterium, highlighting their scope and relevance to method transfer.
| Methodology | Key Feature | Deuterium Source | Catalyst/Reagent | Reported Advantages | Potential Transfer Considerations |
|---|---|---|---|---|---|
| Manganese-Catalyzed ortho-Selective C-H Deuteration [1] | Selective deuteration of aromatic amides | D₂O | Mn(CO)₅Br and 2-pyridone | Broad substrate scope, high D-incorporation, uses inexpensive D₂O [1] | Air-sensitive metal catalyst; handling and expertise required [1]. |
| Semiconductor Photocatalysis for N-alkyl Deuteration [2] | Precise installation of -CD₃, -CD₂H, -CDH₂ on amines | D₂O and CD₃OD | Polymeric Carbon Nitride (PCN) with Pd nanoparticles | Controllable deuteration, uses benign reagents, heterogeneous (easily separable) catalyst, scalable [2] | Potentially complex catalyst synthesis; specialized equipment for photocatalysis needed [2]. |
| Sustainable Synthesis via Immobilized Catalysts [3] | H/D exchange and deuteration using recyclable catalysts | Various | Immobilized (bio)catalysts | Aims to reduce waste and cost by reusing catalysts; more sustainable profile [3] | Performance depends on catalyst support and leaching stability; may require specialized reactor setup [3]. |
Here are the detailed experimental conditions for the key methods identified, which are crucial for method transfer and reproducibility.
To better understand the logical flow and requirements of these methods, the following diagrams outline their core workflows.
When planning to transfer any of these methods to a new laboratory environment, consider these practical aspects:
Health Hazard